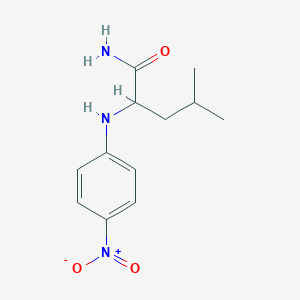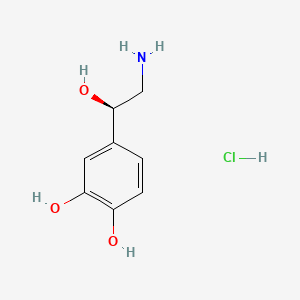
去甲肾上腺素盐酸盐
描述
Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.
科学研究应用
药理学和药物开发
去甲肾上腺素盐酸盐广泛用于药理学研究,以研究其对肾上腺素受体的影响。 由于其血管收缩特性,它在开发针对心血管疾病的药物中起着关键作用 .
生化传感技术
创新的生化传感方法利用去甲肾上腺素盐酸盐的电活性特性。 研究开发了经济高效的电化学方法来检测去甲肾上腺素水平,这对诊断各种神经系统疾病至关重要 .
临床安全性及剂量标准化
科学研究强调准确报告去甲肾上腺素盐酸盐剂量的重要性,尤其是在重症监护中。 这项研究对于患者安全和全球临床实践标准化至关重要 .
电化学分析
涉及去甲肾上腺素电化学测定的研究使用修饰电极来提高灵敏度和特异性。 这在开发用于监测神经递质水平的先进诊断工具方面具有应用 .
作用机制
Target of Action
Norepinephrine hydrochloride primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are widely distributed in the body and play a crucial role in the sympathetic nervous system. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers .
Mode of Action
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . This dual action allows norepinephrine to increase systemic blood pressure and coronary blood flow .
Biochemical Pathways
Norepinephrine is synthesized from dopamine in the human body by the dopamine β-hydroxylase (DBH) enzyme . It is synthesized from the amino acid tyrosine by a series of enzymatic steps in the adrenal medulla and postganglionic neurons of the sympathetic nervous system .
Pharmacokinetics
Norepinephrine is metabolized by the enzymes monoaminoxidase (MAO) and catechol-O-methyltransferase (COMT) . It is excreted in the urine as inactive metabolites . The pharmacokinetics of norepinephrine can be modeled with a one-compartment linear model and first-order elimination .
Action Environment
The action of norepinephrine is influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .
生化分析
Biochemical Properties
Norepinephrine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus . It is synthesized from dopamine and acts on alpha-1, alpha-2, beta-1, and beta-3 receptors .
Cellular Effects
Norepinephrine hydrochloride has profound effects on various types of cells and cellular processes. In the brain, it increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . In the rest of the body, it increases heart rate and blood pressure, triggers the release of glucose from energy stores, increases blood flow to skeletal muscle, reduces blood flow to the gastrointestinal system, and inhibits voiding of the bladder and gastrointestinal motility .
Molecular Mechanism
Norepinephrine hydrochloride exerts its effects at the molecular level through various mechanisms. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Dosage Effects in Animal Models
The effects of norepinephrine hydrochloride can vary with different dosages in animal models. For instance, cardiovascular effects of increasing dosages of norepinephrine have been observed in healthy isoflurane-anesthetized New Zealand White rabbits .
Metabolic Pathways
Norepinephrine hydrochloride is involved in several metabolic pathways. The metabolic pathway is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → Norepinephrine . Thus, the direct precursor of norepinephrine is dopamine, which is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine .
Transport and Distribution
Norepinephrine hydrochloride is transported and distributed within cells and tissues. The norepinephrine transporter (NET) terminates noradrenergic signaling by rapid re-uptake of neuronally released norepinephrine into presynaptic terminals .
Subcellular Localization
Norepinephrine hydrochloride is localized in various subcellular compartments. Evidence suggests that axonal norepinephrine hydrochloride extensively colocalizes with syntaxin 1A, and to a limited degree with SCAMP2 and synaptophysin .
属性
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-56-6 | |
| Record name | (-)-Norepinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of norepinephrine hydrochloride in the body?
A1: Norepinephrine hydrochloride exerts its effects by binding to and activating adrenergic receptors, predominantly alpha- and beta-adrenergic receptors. [, ] This interaction triggers various downstream effects depending on the receptor subtype and its location. For instance, activation of alpha-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, while activation of beta-1 receptors in the heart increases heart rate and contractility. []
Q2: How does norepinephrine hydrochloride affect blood pressure and heart rate?
A2: Norepinephrine hydrochloride is a potent vasoconstrictor, primarily acting on alpha-adrenergic receptors in blood vessels. [] This vasoconstriction leads to increased vascular resistance, directly contributing to a rise in blood pressure. [, ] Additionally, it activates beta-1 receptors in the heart, leading to increased heart rate and contractility, further contributing to the elevation of blood pressure. [, ]
Q3: Are there differences in the vascular responses to norepinephrine hydrochloride between arteries and veins?
A3: Yes, studies utilizing isolated canine femoral arteries and veins demonstrated that while both vessels constrict in response to norepinephrine hydrochloride, the sensitivity to other vasoactive agents differed. [] For instance, serotonin exhibited greater potency in constricting arteries, while histamine and adenosine triphosphate (ATP) showed greater potency in veins. [] This suggests variations in receptor subtypes and densities between arteries and veins.
Q4: Can the effects of norepinephrine hydrochloride on blood vessels be modulated by other substances?
A4: Yes, research indicates that the vasodilatory effects of certain drugs can be influenced by the presence of norepinephrine hydrochloride. [] For instance, the ability of acepromazine and isoxsuprine hydrochloride to induce relaxation in equine digital arteries and veins was significantly diminished when prostaglandin F2 alpha, rather than norepinephrine hydrochloride, was used as the preconstricting agent. []
Q5: Are there any studies investigating the use of norepinephrine hydrochloride in understanding the autonomic control of erectile function?
A6: Yes, research involving canine models explored the role of autonomic nerves and arteries in erectile function after rectal cancer surgery. [] This study revealed that while transection of the hypogastric nerve and the sympathetic trunk did not impact erectile function, severing the pelvic splanchnic nerve (PSN) significantly reduced penile cavernosum pressure and internal pudendal arterial flow, both crucial for erection. [] Interestingly, norepinephrine hydrochloride elicited relaxation in isolated canine internal pudendal arteries in vitro, an effect counteracted by the alpha-adrenergic blocker, phentolamine methylate. [] These findings suggest a complex interplay between the sympathetic nervous system, norepinephrine, and erectile function.
Q6: Can norepinephrine hydrochloride be used to induce the release of skin peptides in amphibians?
A7: Studies exploring skin peptide collection methods in salamanders revealed that, unlike in anurans, immersion in norepinephrine hydrochloride did not effectively stimulate peptide release. [] Instead, vigorous handling proved to be a more effective method. [] These findings highlight species-specific differences in physiological responses to pharmacological agents.
Q7: Has norepinephrine hydrochloride been radiolabeled for potential use in research?
A8: Yes, a rapid synthesis method for carbon-11 labeled norepinephrine hydrochloride has been developed. [] Although the specific applications aren't detailed in the provided abstracts, this radiolabeled form could be valuable in studying norepinephrine transport, receptor binding, and metabolism in various tissues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


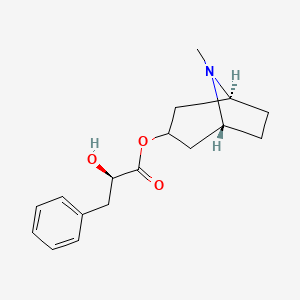
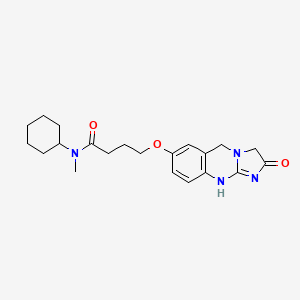
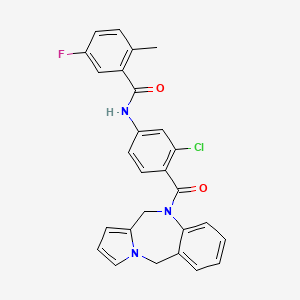
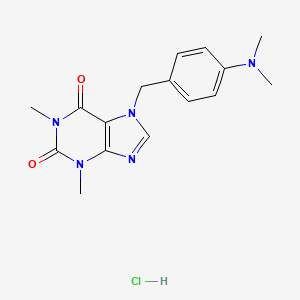
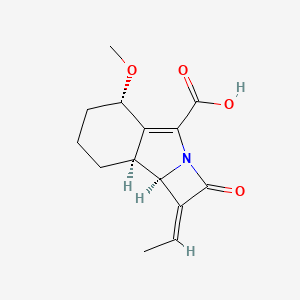
![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)
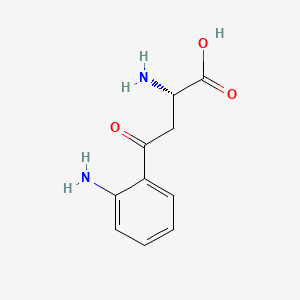
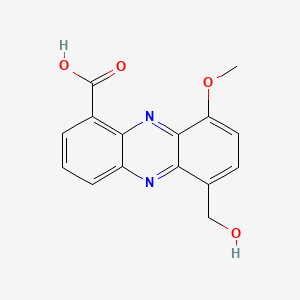
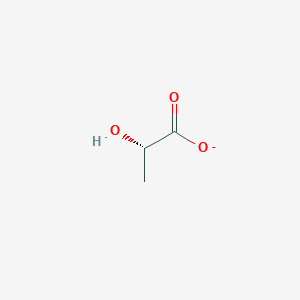
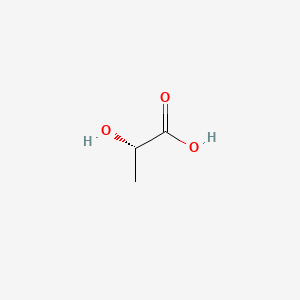
![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
